molecular formula C8H12BNO3 B591786 (6-Isopropoxypyridin-3-yl)boronic acid CAS No. 870521-30-5

(6-Isopropoxypyridin-3-yl)boronic acid

Cat. No. B591786
M. Wt: 180.998
InChI Key: SGEOBUJTURUUJE-UHFFFAOYSA-N
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Description

“(6-Isopropoxypyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 870521-30-5 . It has a molecular weight of 181 and its IUPAC name is 6-isopropoxy-3-pyridinylboronic acid . It is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “(6-Isopropoxypyridin-3-yl)boronic acid” is 1S/C8H12BNO3/c1-6(2)13-8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3 . This indicates that the compound has a pyridine ring with a boronic acid and an isopropoxy group attached to it.


Chemical Reactions Analysis

Boronic acids, including “(6-Isopropoxypyridin-3-yl)boronic acid”, are used in various chemical reactions. They are particularly known for their role in Suzuki-Miyaura cross-coupling reactions . They can also participate in phosphine-free Suzuki-Miyaura cross-coupling reactions and regioselective Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

“(6-Isopropoxypyridin-3-yl)boronic acid” is a solid compound . The compound is stable under normal conditions and should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Drug Discovery and Medical Applications

Boronic acids, including derivatives like "(6-Isopropoxypyridin-3-yl)boronic acid," play a significant role in medicinal chemistry and drug discovery. They are incorporated into drugs to enhance potency or improve pharmacokinetics. Boronic acid-based drugs have been approved for various treatments, and many are under clinical trials (Plescia & Moitessier, 2020). Additionally, boronic acid compounds like BODIPY have applications in medical diagnostics and treatment, especially in cancer therapy and bioimaging due to their high fluorescent intensity and low toxicity (Marfin et al., 2017).

Environmental and Material Science

Boronic acids have been explored for their role in environmental applications, such as boron removal in seawater desalination. This process is crucial for producing drinking water from seawater, highlighting the importance of boronic acids in improving public health and safety (Tu et al., 2010). In material science, boronic acids contribute to developing fire retardant and wood preservative treatments, showcasing their versatility in enhancing material properties for outdoor applications (Marney & Russell, 2008).

Analytical Chemistry and Biosensors

Boronic acid sensors with double recognition sites offer improved selectivity and affinity, essential for detecting carbohydrates, ions, and hydrogen peroxide. These sensors exemplify the application of boronic acids in developing chemical sensors with high specificity (Bian et al., 2019).

Agriculture and Plant Science

In agriculture, boronic acids are used to study plant nutrition and develop systems for controlled boron delivery, enhancing plant growth and productivity. This application demonstrates the critical role of boronic acids in supporting sustainable agriculture practices (Asad et al., 2004).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Boronic acids, including “(6-Isopropoxypyridin-3-yl)boronic acid”, have a wide range of applications in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The future directions of research could involve exploring new synthetic methods, studying their reactivity and mechanism of action in more detail, and developing new applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

properties

IUPAC Name

(6-propan-2-yloxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-6(2)13-8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEOBUJTURUUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660555
Record name {6-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Isopropoxypyridin-3-yl)boronic acid

CAS RN

870521-30-5
Record name B-[6-(1-Methylethoxy)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870521-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {6-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boronic acid, B-[6-(1-methylethoxy)-3-pyridinyl]
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